molecular formula C5H5NO2S B1601322 2-Methyl-5-nitrothiophene CAS No. 42297-94-9

2-Methyl-5-nitrothiophene

Cat. No. B1601322
CAS RN: 42297-94-9
M. Wt: 143.17 g/mol
InChI Key: BHCPVWDLDWXIFJ-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrothiophene is a chemical compound with the molecular formula C5H5NO2S . It has a molecular weight of 143.17 g/mol . The IUPAC name for this compound is 2-methyl-5-nitrothiophene .


Molecular Structure Analysis

The InChI code for 2-Methyl-5-nitrothiophene is 1S/C5H5NO2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 . The canonical SMILES structure is CC1=CC=C(S1)N+[O-] .


Physical And Chemical Properties Analysis

2-Methyl-5-nitrothiophene has a molecular weight of 143.17 g/mol . It has a topological polar surface area of 74.1 Ų and a complexity of 123 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Chromophore Synthesis

2-Methyl-5-nitrothiophene is used in the synthesis of chromophores, which exhibit significant solvatochromism, an effect where the color of a solution changes with the solvent's polarity. This application is essential in developing materials for optical and electronic devices (Wu et al., 1999).

Radiosensitizers and Cytotoxins

Compounds derived from 2-Methyl-5-nitrothiophene have been evaluated for their potential as radiosensitizers, enhancing the effect of radiation therapy in hypoxic mammalian cells. These compounds have also been studied for their selective bioreductive cytotoxicity, making them potentially useful in cancer treatments (Threadgill et al., 1991).

Quantum Mechanical Calculations and Molecular Structure

The compound 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, closely related to 2-Methyl-5-nitrothiophene, has been synthesized and characterized using IR, UV-Vis, and X-ray diffraction. Quantum mechanical calculations have provided insights into its electronic structure, useful in materials science and molecular engineering (Özdemir Tarı et al., 2015).

Kinetics of Nucleophilic Aromatic Substitution

2-Methyl-5-nitrothiophene has been studied in the context of nucleophilic aromatic substitution reactions, particularly in ionic liquids. These studies are crucial for understanding the reactivity of such compounds and have implications in synthetic chemistry (D’Anna et al., 2006).

Bioreductively Targeted Prodrugs

5-Nitrothiophene derivatives of combretastatin A-4, related to 2-Methyl-5-nitrothiophene, have been synthesized for use in bioreductively targeted cytotoxic anticancer therapies. These compounds show promise in releasing cytotoxic agents in hypoxic conditions, common in solid tumors (Thomson et al., 2006).

Antiprotozoan Activity

Some derivatives of 2-Methyl-5-nitrothiophene have been explored for their antiprotozoan activity, indicating potential in the development of new treatments for protozoan infections (Vanelle et al., 1994).

Future Directions

While specific future directions for 2-Methyl-5-nitrothiophene are not available, thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-methyl-5-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCPVWDLDWXIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553086
Record name 2-Methyl-5-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitrothiophene

CAS RN

42297-94-9
Record name 2-Methyl-5-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
VI Shvedov, VK Vasil'eva, OB Romanova… - Chemistry of Heterocyclic …, 1973 - Springer
… We have obtained 3-ethoxycarbonyl-4-hydroxy-2-methyl-5-nitrothiophene (II) by the … 4-Chloro-3-ethoxycarbonyl-2-methyl-5-nitrothiophene (IV). At a temperature not exceeding -2~ with …
Number of citations: 1 link.springer.com
S Gronowitz, N Gjøs, B Sjöberg, SJ Cyvin… - Acta Chem …, 1967 - actachemscand.org
… that 85 % of the 2-isomer and 15 % of the 3-isomer are formed, while Markovitz 7 found that nitration of 2-methylthiophene gave a mixture of 80 % of 2-methyl-5-nitrothiophene, 19 % of 2…
Number of citations: 31 actachemscand.org
AJ de Dominicis - 1963 - search.proquest.com
… 2-methyl-5-nitrothiophene) a 4# yield in the oxidation step …
Number of citations: 0 search.proquest.com
A Arcoria, E Maccarone, G Musumarra… - Journal of …, 1972 - Wiley Online Library
… The nitrated mixture, in fact, had the following composition: 2-methyl-5nitrothiophene (74%), 3-nitro isomer (22%), and 4-nitro isomer (4%). These percentages are similar to those …
Number of citations: 14 onlinelibrary.wiley.com
EM Arcoria - academia.edu
… The nitrated mixture, in fact, had the following composition: 2-methyl-5nitrothiophene (74%), 3-nitro isomer (22%), and 4-nitro isomer (4%). These percentages are similar to those …
Number of citations: 0 www.academia.edu
J Halgaš, V Kolenová, Z Števíková, L Perašínová… - Chemical …, 2009 - degruyter.com
… The same procedure was used for the preparation of a new derivative, 2-methylthieno[2,3-b]pyridine, starting from 2methyl-5-nitrothiophene. The thienopyridines were used in the …
Number of citations: 4 www.degruyter.com
AR Katritzky - academia.edu
… acetyl nitrate (generated in situ by reaction of 1.3 equivalents of nitric acid with 10.5 equivalents of acetic anhydride) at -30 oC for 3 h followed by reaction of 2-methyl-5-nitrothiophene …
Number of citations: 0 www.academia.edu
ME Dullaghan, LJ Owen, FF Nord - Journal of the American …, 1952 - ACS Publications
Notes dimethoxytriphenylcarbinol and the new phenylmethyl ether was obtained by treating the Dimethoxytriphenylacetonitrile was Page 1 2fi7fi Notes Vol. less oil; bp 135 (4 mm.), «…
Number of citations: 10 pubs.acs.org
AR Katritzky, AV Vakulenko, J Sivapackiam… - …, 2008 - thieme-connect.com
… acetyl nitrate (generated in situ by reaction of 1.3 equivalents of nitric acid with 10.5 equiv of acetic anhydride) at -30 C for three hours followed by reaction of 2-methyl-5-nitrothiophene (…
Number of citations: 21 www.thieme-connect.com
E Dyer, HE Arnold - Journal of the American Chemical Society, 1952 - ACS Publications
5-Nitro-2-thenyl Bromide.—2-Methyl-5-nitrothiophene (33 g., 0.23 mole), dissolvedin 100 ml. of carbon tetrachloride, was treated with 27.38 g. of N-bromosuccinimide and 0.25 g. of …
Number of citations: 13 pubs.acs.org

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